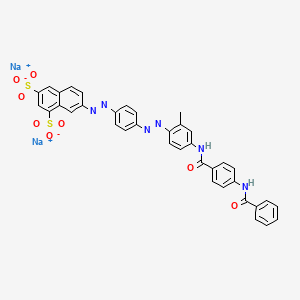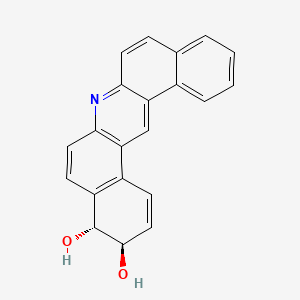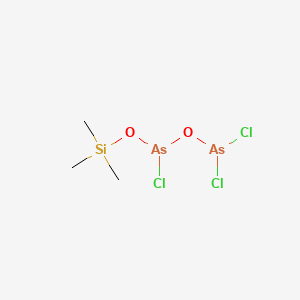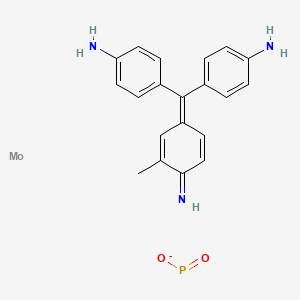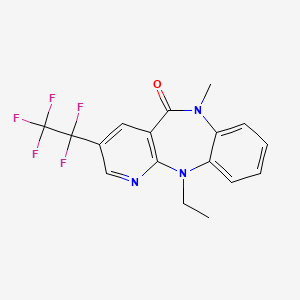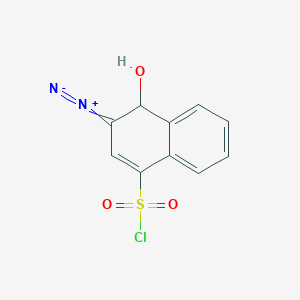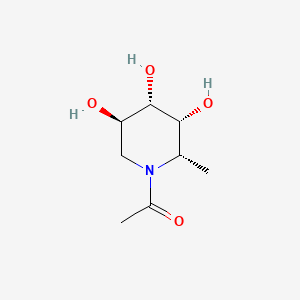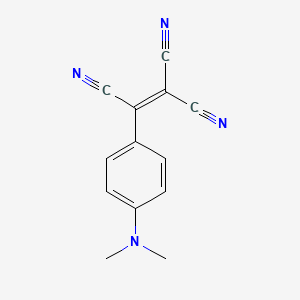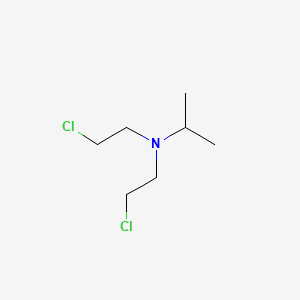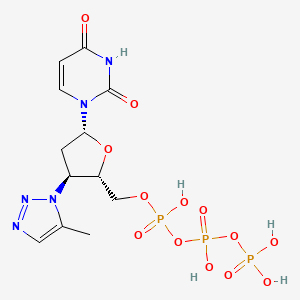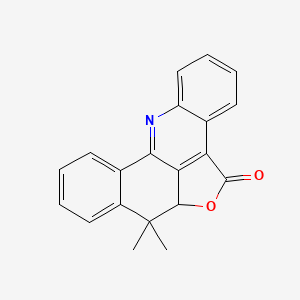
7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one is a complex heterocyclic compound It is characterized by its unique fused ring structure, which includes both furan and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one typically involves multi-step reactions. One common method includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reactions with various reagents such as acetic acid . The reaction conditions often require refluxing in methanol with a fivefold excess of hydrazine hydrate for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation with N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe in various biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines
- 6,7-Dihydro-5H-benzo 7annulene compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one is unique due to its fused ring structure, which combines furan and acridine moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
22776-66-5 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
8,8-dimethyl-10-oxa-19-azapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,12(20),13,15,17-octaen-11-one |
InChI |
InChI=1S/C20H15NO2/c1-20(2)13-9-5-3-7-11(13)17-16-15(19(22)23-18(16)20)12-8-4-6-10-14(12)21-17/h3-10,18H,1-2H3 |
InChI Key |
GUNPHVUQXWLBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C3=C(C4=CC=CC=C4N=C3C5=CC=CC=C51)C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


